6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one
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Overview
Description
6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications . This compound features a pyridazinone core with a 3-(azepan-1-ylsulfonyl)-4-chlorophenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as acetonitrile or acetic acid, and catalysts like copper(II) salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridazinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can modulate cellular signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent with structural similarities.
Pyridaben: A herbicide with a pyridazinone scaffold.
Norflurazon: Another herbicide with a related structure.
Uniqueness
6-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]pyridazin-3(2H)-one stands out due to its unique substituents, which confer distinct chemical and biological properties. The presence of the azepan-1-ylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H18ClN3O3S |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-6-5-12(14-7-8-16(21)19-18-14)11-15(13)24(22,23)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,19,21) |
InChI Key |
GTROBKSHRDWFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl |
Origin of Product |
United States |
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